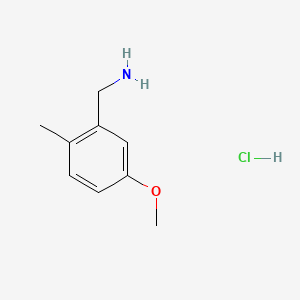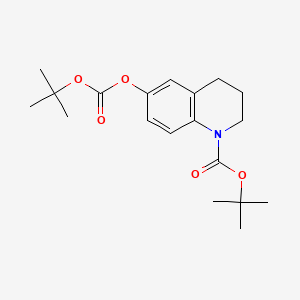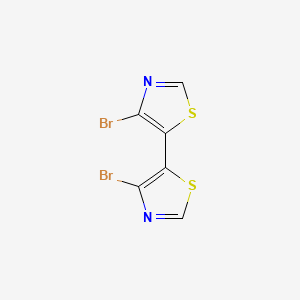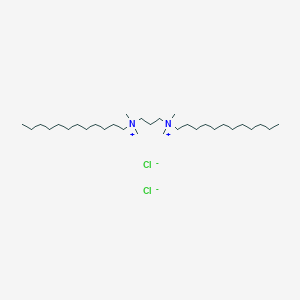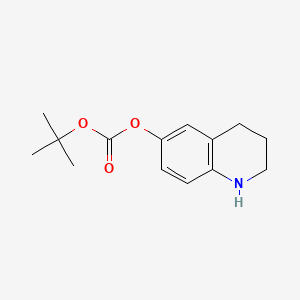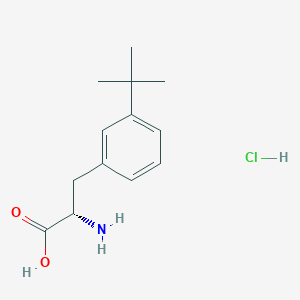
(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride typically involves the reaction of L-phenylalanine with isobutylene. The reaction conditions include the use of methanol as a solvent and maintaining a temperature range of 2-8°C . The industrial production methods are similar, focusing on maintaining high purity and yield through controlled reaction conditions .
化学反应分析
(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
科学研究应用
(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in studies related to amino acid transport and metabolism.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and food additives.
作用机制
The mechanism of action of (S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride involves its interaction with amino acid transporters and enzymes. It acts as a substrate for these transporters, facilitating the uptake and metabolism of amino acids. The molecular targets include amino acid transceptors and related pathways .
相似化合物的比较
(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride can be compared with other similar compounds such as:
- L-Phenylalanine methyl ester hydrochloride
- L-Phenylalanine ethyl ester hydrochloride
- L-Valine tert-butyl ester hydrochloride These compounds share similar structural features but differ in their ester groups, which can affect their reactivity and applications .
属性
IUPAC Name |
(2S)-2-amino-3-(3-tert-butylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-5-9(7-10)8-11(14)12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSLMLIOVGEQIQ-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate](/img/structure/B8269435.png)
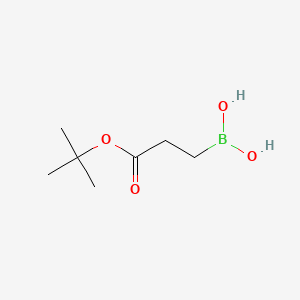
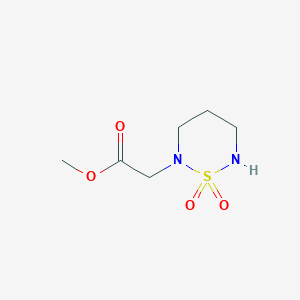
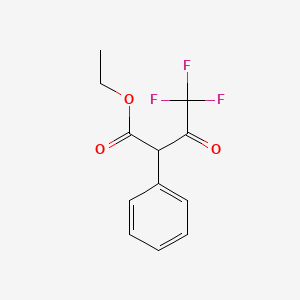
![13-hydroxy-10,16-bis(2,4,6-tritert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8269469.png)
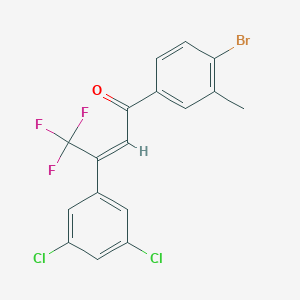
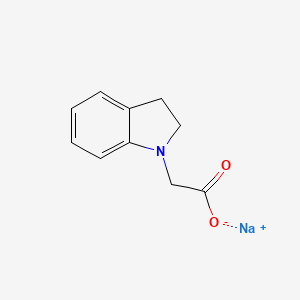
![8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide](/img/structure/B8269489.png)
